Cas no 1029721-02-5 (4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
![4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1029721-02-5x500.png)
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-tetrahydro-4-oxo-Pyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 4-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A] PYRAZINE-2-CARBOXYLIC ACID
- 4-Oxo-4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
- AK155206
- 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
- PGKJZAYMAPBKKA-UHFFFAOYSA-N
- FCH887319
- 2907AJ
- AX8289792
- 4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-apyrazine-2
- CS-W006554
- SB30274
- MFCD11044795
- SCHEMBL15009288
- EN300-200426
- DS-8333
- 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
- AKOS006306833
- DA-22016
- 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylicacid
- 1029721-02-5
- F1908-2654
- Z1198307577
- 868-716-3
- ERB72102
- 4-Oxo-4,5,6,7-tetrahydropyrazolo(1,5-a)pyrazine-2-carboxylic acid
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
-
- MDL: MFCD11044795
- インチ: 1S/C7H7N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13)
- InChIKey: PGKJZAYMAPBKKA-UHFFFAOYSA-N
- SMILES: O=C1C2=C([H])C(C(=O)O[H])=NN2C([H])([H])C([H])([H])N1[H]
計算された属性
- 精确分子量: 181.04900
- 同位素质量: 181.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2
- XLogP3: -0.6
じっけんとくせい
- PSA: 84.22000
- LogP: -0.34650
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125826-250mg |
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95%+ | 250mg |
$117 | 2023-02-19 | |
eNovation Chemicals LLC | Y1007827-5g |
4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95% | 5g |
$780 | 2024-07-28 | |
Chemenu | CM125826-1g |
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95%+ | 1g |
$286 | 2023-02-19 | |
TRC | E589133-50mg |
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid |
1029721-02-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
Life Chemicals | F1908-2654-5g |
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95%+ | 5g |
$540.0 | 2023-09-07 | |
Enamine | EN300-200426-0.05g |
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95.0% | 0.05g |
$34.0 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0501-50mg |
4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95% | 50mg |
¥856.91 | 2025-01-21 | |
eNovation Chemicals LLC | Y1227432-5g |
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95% | 5g |
$700 | 2024-06-03 | |
eNovation Chemicals LLC | Y1007827-100mg |
4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95% | 100mg |
$170 | 2024-07-28 | |
Life Chemicals | F1908-2654-1g |
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
1029721-02-5 | 95%+ | 1g |
$180.0 | 2023-09-07 |
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid 関連文献
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acidに関する追加情報
Chemical Profile of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 1029721-02-5)
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1029721-02-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the pyrazolopyrazine class, a scaffold that has been extensively explored for its pharmacological relevance. The presence of multiple nitrogen atoms in its core structure contributes to its ability to interact with various biological targets, making it a promising candidate for further investigation.
The molecular structure of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid features a fused system of two pyrazole rings connected through an oxygen atom at the 4-position of one ring. This configuration introduces multiple sites for functionalization and interaction with biological macromolecules. The carboxylic acid group at the 2-position further enhances its potential as a pharmacophore by allowing for salt formation and facilitating interactions with amino acid residues in proteins. Such structural features have positioned this compound as an intriguing subject for synthetic modifications and biological evaluations.
In recent years, there has been a surge in research focusing on nitrogen-containing heterocycles due to their prevalence in bioactive natural products and synthetic drugs. Among these heterocycles, pyrazolopyrazines have emerged as a particularly interesting class due to their ability to modulate various cellular pathways. Specifically, 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory responses and cancer progression. Preliminary in vitro studies have suggested that this compound may exhibit anti-inflammatory properties by modulating the activity of key transcription factors such as nuclear factor kappa B (NF-κB). Additionally, its structural similarity to known kinase inhibitors has prompted investigations into its potential antitumor effects.
The synthesis of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. One common synthetic route involves the condensation of hydrazine derivatives with β-ketoesters or β-diketones under controlled conditions. The introduction of the carboxylic acid functionality can be achieved through oxidation or hydrolysis of ester intermediates. These synthetic strategies not only provide access to this compound but also offer insights into the development of related derivatives with tailored biological activities. The optimization of these synthetic pathways is crucial for large-scale production and further exploration of its pharmacological potential.
From a medicinal chemistry perspective, the flexibility of the pyrazolopyrazine scaffold allows for diverse structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid. For instance, introducing substituents at specific positions on the rings can alter solubility, metabolic stability, and binding affinity to biological targets. Computational modeling techniques such as molecular docking have been employed to predict how different modifications might impact the compound's interaction with proteins like kinases and transcription factors. These studies not only guide experimental design but also help in identifying lead compounds for further development.
The biological evaluation of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has revealed several promising activities that warrant further investigation. In addition to its anti-inflammatory potential mentioned earlier, this compound has shown inhibitory effects on certain enzymes implicated in metabolic disorders. The carboxylic acid group at the 2-position serves as a handle for prodrug development or covalent drug-drug interactions (DDIs), which are increasingly important in modern drug design. Furthermore, its ability to cross cell membranes suggests it may be suitable for topical applications or systemic delivery systems designed for targeted therapies.
Recent advances in analytical chemistry have enabled more precise characterization of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed insights into the compound's purity and structural integrity before it undergoes biological testing. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often used for quantifying this compound in various formulations and assessing its stability under different storage conditions. Such analytical methods are essential for ensuring reproducibility across experiments and compliance with regulatory standards.
The future direction of research on 4-oxo-4H,5H,6 H,7 H - py raz o lo [ 1 , 5 - a ] py ra z ine - 2 - car box y l ic ac id ( C A S N O . 10 29 7 2 1 - 0 2 - 5 ) is likely to focus on expanding its therapeutic applications through structure-based drug design and interdisciplinary collaborations involving chemists、biologists、and clinicians。 By leveraging computational tools alongside experimental validation, scientists aim to uncover novel mechanisms by which this compound exerts its effects。 Additionally, exploring its potential as an intermediate in synthesizing more complex molecules could open up new avenues in medicinal chemistry。
In conclusion, 4 - ox o - 4 H , 5 H , 6 H , 7 H - p y ra z o lo [ 1 , 5 - a ] p y ra z ine - 2 - car box y l ic ac id stands out as a structurally intriguing and biologically relevant compound。 Its unique scaffold、functional groups、and demonstrated activities make it a valuable asset in pharmaceutical research。 As our understanding of molecular interactions evolves, so too will our ability to harness this compound's potential。 Continued investigation will undoubtedly yield new insights into its applications across medicine、biology、and beyond。
1029721-02-5 (4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid) Related Products
- 865611-80-9(N-{2-4-(3,4-dimethylbenzenesulfonyl)piperazin-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)
- 35599-91-8(2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid)
- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)
- 2870021-42-2(5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- )
- 1212964-05-0((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol)
- 1518747-82-4(N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide)
- 1421492-45-6(7-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)
- 1490737-84-2(2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol)
- 3221-15-6(3-Chloropropylene Sulfide)
- 1430412-58-0(3-Cyclohexyl-4,4-dimethylcyclohexan-1-one)
